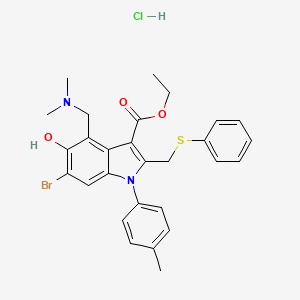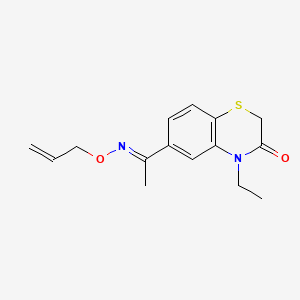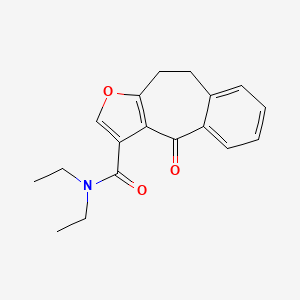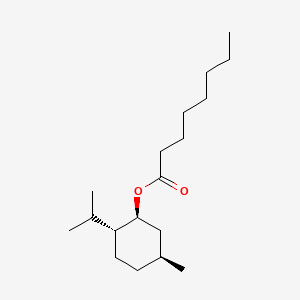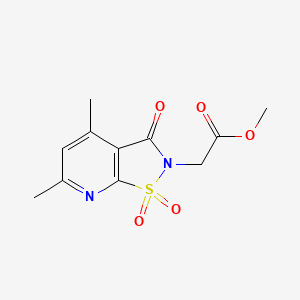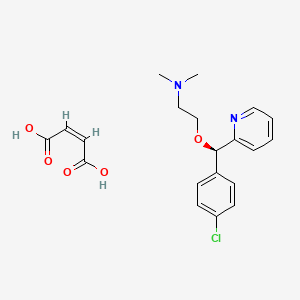
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound with a complex structure that includes a furan ring, a chlorophenyl group, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-dihydro-5-phenyl-2-hydroxy-3-oxo-2-furanacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetics.
Uniqueness
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. The methyl ester group also contributes to its distinct chemical properties, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
133880-36-1 |
|---|---|
Molekularformel |
C13H11ClO5 |
Molekulargewicht |
282.67 g/mol |
IUPAC-Name |
methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C13H11ClO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3 |
InChI-Schlüssel |
XUYRSVNTPKKLKO-UHFFFAOYSA-N |
Kanonische SMILES |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


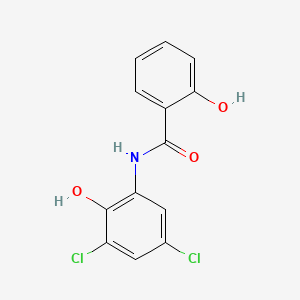

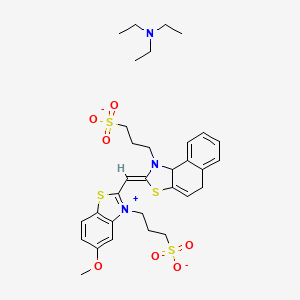
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
